molecular formula C16H17N3O4 B14259051 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol CAS No. 255908-84-0

2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol

Cat. No.: B14259051
CAS No.: 255908-84-0
M. Wt: 315.32 g/mol
InChI Key: FHHPJULQMHZPMF-UHFFFAOYSA-N
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Description

2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound characterized by its complex structure, which includes a nitrophenyl diazenyl group and a phenoxyethanol moiety

Preparation Methods

The synthesis of 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol typically involves multiple steps. One common synthetic route starts with the diazotization of 4-nitroaniline, followed by coupling with 2,5-dimethylphenol to form the azo compound. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often require acidic or basic catalysts to facilitate the diazotization and coupling reactions .

Chemical Reactions Analysis

2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds to 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol include other azo compounds and phenoxyethanol derivatives. For example:

Properties

CAS No.

255908-84-0

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

2-[2,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenoxy]ethanol

InChI

InChI=1S/C16H17N3O4/c1-11-10-16(23-8-7-20)12(2)9-15(11)18-17-13-3-5-14(6-4-13)19(21)22/h3-6,9-10,20H,7-8H2,1-2H3

InChI Key

FHHPJULQMHZPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OCCO)C)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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